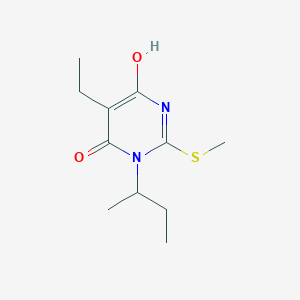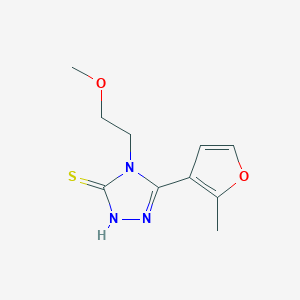
3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is a compound belonging to the class of pyrimidinones. It is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for a range of applications.
Mechanism of Action
The mechanism of action of 3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound exerts its effects by interacting with various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of various enzymes such as DNA topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
This compound possesses various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective properties: It can protect neurons from oxidative stress-induced damage.
3. Anti-inflammatory properties: This compound possesses anti-inflammatory properties and can reduce the risk of cardiovascular diseases such as atherosclerosis.
Advantages and Limitations for Lab Experiments
3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. It is a synthetic compound that can be easily synthesized in the lab.
2. It possesses various biochemical and physiological effects that make it a promising candidate for a range of applications.
3. It has been extensively studied, and its mechanism of action is partially understood.
Limitations:
1. The compound is relatively unstable and can decompose under certain conditions.
2. The compound is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Exploration of the potential use of this compound in the treatment of cardiovascular diseases such as atherosclerosis.
4. Investigation of the potential use of this compound as a therapeutic agent for various types of cancer.
Conclusion:
In conclusion, this compound is a promising synthetic compound that possesses various biochemical and physiological effects. It has been extensively studied for its potential use in scientific research, and its mechanism of action is partially understood. Despite its limitations, this compound has several advantages and holds promise for a range of applications in the future.
Synthesis Methods
The synthesis of 3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone involves the reaction of 2-mercapto-3-butyl-4,5-dihydro-1H-pyrimidine with ethyl 2-chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone has been extensively studied for its potential use in scientific research. It has been shown to possess various biochemical and physiological effects that make it a promising candidate for a range of applications. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been shown to possess anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neurodegenerative Diseases: This compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
3. Cardiovascular Diseases: this compound has been shown to possess anti-inflammatory properties and can reduce the risk of cardiovascular diseases such as atherosclerosis.
properties
IUPAC Name |
3-butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-5-7(3)13-10(15)8(6-2)9(14)12-11(13)16-4/h7,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDSBPCUKOSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C(C)CC)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-vinylbenzamide](/img/structure/B6022202.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide](/img/structure/B6022209.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6022216.png)
![2-[4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6022222.png)
![2-(4-methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B6022231.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6022238.png)

![1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6022247.png)

![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)
![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)
![2-[(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methoxy]tetrahydro-2H-pyran-3,4,5-triyl tribenzoate](/img/structure/B6022285.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)